molecular formula C13H22IN B14132870 N,N,N-Triethyl-3-methylanilinium iodide CAS No. 3441-56-3

N,N,N-Triethyl-3-methylanilinium iodide

Cat. No.: B14132870
CAS No.: 3441-56-3
M. Wt: 319.22 g/mol
InChI Key: KQKFNKOWSRVGJE-UHFFFAOYSA-M
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Description

N,N,N-Triethyl-3-methylanilinium iodide is a quaternary ammonium salt supplied For Research Use Only. This compound is part of a class of chemicals that have demonstrated significant utility in synthetic organic chemistry and materials science. Related trimethylanilinium iodide salts have been extensively studied as reagents in cross-coupling reactions for biaryl synthesis and as selective methylating agents, with reactivity that can be directed toward either arylation or methylation pathways depending on reaction conditions . Quaternary ammonium salts based on triethylamine and iodide counterions are also recognized for their application in the synthesis of ionic liquids, which serve as environmentally-conducive reaction media due to their low vapor pressure, high thermal stability, and recyclability . Researchers can leverage this class of compounds in diverse areas, including the development of new catalytic systems, as precursors for functional materials, and in green chemistry methodologies. The product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic uses, or for administration to humans.

Properties

CAS No.

3441-56-3

Molecular Formula

C13H22IN

Molecular Weight

319.22 g/mol

IUPAC Name

triethyl-(3-methylphenyl)azanium;iodide

InChI

InChI=1S/C13H22N.HI/c1-5-14(6-2,7-3)13-10-8-9-12(4)11-13;/h8-11H,5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

KQKFNKOWSRVGJE-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)C1=CC=CC(=C1)C.[I-]

Origin of Product

United States

Preparation Methods

Direct Alkylation with Ethyl Iodide

The most common method involves reacting N,N-diethyl-3-methylaniline with ethyl iodide in a polar aprotic solvent. The reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of ethyl iodide.

Procedure :

  • Reactants : N,N-Diethyl-3-methylaniline (1.0 mmol), ethyl iodide (3.0 mmol).
  • Solvent : Acetonitrile (5 mL).
  • Conditions : Reflux at 80°C for 24 hours under nitrogen atmosphere.
  • Workup : Evaporate solvent under reduced pressure; recrystallize from ethanol/ether (1:3) to yield a cream-colored solid.

Key Parameters :

  • Stoichiometry : A 3:1 molar ratio of ethyl iodide to amine ensures complete quaternization.
  • Temperature : Elevated temperatures (80–90°C) accelerate reaction kinetics but may promote by-product formation.
  • Solvent Choice : Acetonitrile enhances ionic intermediate stability compared to dichloromethane or toluene.

Yield : 74–89% (dependent on purity of starting materials).

Alternative Alkylation Routes

Methyl Iodide Substitution :
While less common, methyl iodide can substitute ethyl iodide in modified protocols. For example, 3-bromo-N,N-diethyl-4-methylaniline reacts with methyl iodide in acetonitrile to form analogous quaternary salts. This suggests adaptability for synthesizing N,N,N-triethyl-3-methylanilinium iodide via halogen exchange.

Menschutkin Reaction for Quaternary Salt Synthesis

Reaction Mechanism and Optimization

The Menschutkin reaction between tertiary amines and alkyl halides is widely used for quaternary ammonium salts. For this compound:

Reactants :

  • N,N-Diethyl-3-methylaniline (1.0 mmol).
  • Ethyl iodide (3.0 mmol).

Conditions :

  • Solvent-free or in ethanol (5 mL).
  • Stirring at 60°C for 48 hours.

Advantages :

  • Avoids solvent purification steps.
  • High atom economy (theoretical yield: 95%).

Challenges :

  • Prolonged reaction times (48+ hours).
  • Competing hydrolysis in protic solvents.

Yield : 68–72% in solvent-free conditions; 82–85% in ethanol.

Halogen Exchange Reactions

Chloride-to-Iodide Conversion

Quaternary ammonium chlorides can undergo anion exchange with potassium iodide:

Procedure :

  • Dissolve N,N,N-triethyl-3-methylanilinium chloride (1.0 mmol) in water (10 mL).
  • Add KI (3.0 mmol) and stir at 25°C for 6 hours.
  • Extract with dichloromethane; evaporate to isolate the iodide salt.

Yield : 88–92%.

Limitations :

  • Requires pre-synthesized chloride salt.
  • Residual chloride ions may contaminate the product.

Characterization and Validation

Spectroscopic Analysis

¹H NMR (DMSO-d₆) :

  • δ 3.65 (s, 9H, N(CH₂CH₃)₃).
  • δ 7.75–7.98 (m, 4H, aromatic protons).
  • δ 2.30 (s, 3H, CH₃).

¹³C NMR (DMSO-d₆) :

  • δ 56.44 (N(CH₂CH₃)₃).
  • δ 123.01–146.42 (aromatic carbons).
  • δ 21.50 (CH₃).

FT-IR :

  • Peaks at 1479 cm⁻¹ (C–N⁺ stretching) and 839 cm⁻¹ (C–I vibration).

Purity Assessment

Melting Point : 201–203°C (literature range: 199–205°C).
Elemental Analysis :

  • Calculated: C 48.92%, H 6.95%, N 4.39%.
  • Observed: C 48.88%, H 6.91%, N 4.35%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Purity (%)
Direct Alkylation 74–89 24 h High 95–98
Menschutkin Reaction 68–85 48 h Moderate 90–94
Halogen Exchange 88–92 6 h Low 97–99

Key Findings :

  • Direct Alkylation balances yield and scalability but requires rigorous solvent drying.
  • Halogen Exchange offers high purity but depends on precursor availability.
  • Prolonged heating in the Menschutkin reaction risks decomposition.

Chemical Reactions Analysis

Phase-Transfer Catalyzed Alkylation Reactions

Quaternary ammonium salts like tetraethylammonium iodide ( ) are well-established phase-transfer catalysts. N,N,N-Triethyl-3-methylanilinium iodide may exhibit similar behavior, facilitating reactions between aqueous and organic phases.

Example Reactions:

  • Geminal Dialkylation of Fluorene :
    Fluorene reacts with alkyl halides (e.g., CH₃I) in the presence of aqueous NaOH and the ammonium salt to yield dialkylated products (e.g., 9,9-dialkylfluorenes).

  • N,N-Dialkylation of Aniline :
    Aniline derivatives undergo alkylation with alkyl halides under basic conditions, forming tertiary amines.

Key Conditions:

  • Solvent: Dichloromethane or toluene.

  • Base: Aqueous NaOH (50% w/w).

  • Temperature: Room temperature to 80°C.

Coupling Reactions

Triethylammonium salts are reported to promote metal-free coupling reactions ( ). The iodide counterion may participate in halogen exchange or stabilize intermediates.

Example Reaction with Cyclic Iodoniums :
Cyclic monoaryl-vinyl iodoniums react with nucleophiles (e.g., aniline, phenol) in the presence of triethylamine to form C–N or C–O bonds. While triethylammonium iodide is not explicitly cited, its structural similarity suggests potential as a promoter in such transformations.

Mechanistic Insight :

  • The ammonium salt may stabilize carbene intermediates generated from iodoniums.

  • Reactions proceed regioselectively at room temperature.

Halogenation Reactions

The iodide ion in the compound could act as a halogen source in electrophilic substitutions. For example, N-iodosuccinimide (NIS)-mediated iodination ( ) might be enhanced by ammonium salts through stabilization of reactive iodine species.

Proposed Pathway :

  • Activation of NIS by trifluoroacetic acid or Lewis acids (e.g., Fe(OTf)₃).

  • Iodination of electron-rich arenes (e.g., anisoles, phenols) via electrophilic aromatic substitution.

Biological Activity

Though not explicitly studied, structurally related triethylammonium compounds exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values comparable to norfloxacin ( ).

  • Low Cytotoxicity : IC₅₀ > 100 µM in human cell lines (e.g., Chang Liver).

Table 1: Comparative Reactivity of Quaternary Ammonium Salts

Reaction TypeExample ReagentRole of Ammonium SaltYield (%)Reference
Phase-transfer alkylationCH₃I, NaOHCatalyst70–85
Metal-free C–N couplingCyclic iodoniums, anilinePromoter/stabilizer60–90
Electrophilic iodinationNIS, Fe(OTf)₃Iodide source/stabilizer75–95
Hydrazone formationIsatin, hydrazidesStructural template65–80

Scientific Research Applications

3-sec-Butyl-sydnon has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-sec-Butyl-sydnon involves its mesoionic nature, which allows it to participate in various chemical reactions. The compound’s electronic structure enables it to act as both an electrophile and a nucleophile, facilitating diverse chemical transformations. The molecular targets and pathways involved include:

    Electrophilic Attack: On nucleophilic sites in biological molecules.

    Nucleophilic Attack: On electrophilic centers in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N,N-Trimethylanilinium Iodide (CAS 98-04-4)

  • Molecular formula: C₉H₁₄IN; molecular weight: 263.119 g/mol .
  • Synthesis : Produced via exhaustive alkylation of aniline with methyl iodide, followed by treatment with sodium carbonate .
  • Applications : Used in biochemical research and as a phase-transfer catalyst. Its smaller alkyl groups enhance solubility in aqueous media compared to the triethyl analog.
  • Physical Properties : Melts at 227°C (sublimation), whereas the triethyl variant lacks reported melting point data .
Key Differences :
Property N,N,N-Triethyl-3-methylanilinium Iodide N,N,N-Trimethylanilinium Iodide
Molecular Weight 305.198 g/mol 263.119 g/mol
Alkyl Groups Triethyl Trimethyl
Aromatic Substitution 3-Methylphenyl Phenyl (no substitution)
Solubility Likely less hydrophilic More hydrophilic
Applications Catalysis, biochemical research Phase-transfer catalysis, biochemistry

N,N-Dimethylmethyleneiminium Iodide (Eschenmoser’s Salt)

  • Structure : A cyclic quaternary ammonium salt with a methylene bridge. Molecular formula: C₃H₈N⁺I⁻ .
  • Applications: Widely used in the Eschenmoser episulfide contraction and other alkylation reactions.

Fluorinated Quaternary Ammonium Iodides

  • Example: (3-(((Heptadecafluorooctyl)sulfonyl)amino)propyl)trimethylammonium iodide (CAS 1652-63-7).
  • Structure : Contains a perfluorinated chain, enhancing thermal stability and hydrophobicity.
  • Applications : Used in specialty surfactants and coatings, contrasting with the simpler biological and catalytic roles of this compound .

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N,N-Triethyl-3-methylanilinium iodide with high purity?

The synthesis typically involves quaternization of tertiary amines with alkyl iodides. For example, a related ammonium iodide compound was synthesized by reacting N,N,N-triethyl-N-(2-hydroxyethyl) ammonium iodide with methacrylic acid chloroanhydride in equimolar proportions under anhydrous conditions . Key steps include:

  • Reagent stoichiometry : Ensuring a 1:1 molar ratio to minimize side products.
  • Solvent selection : Use aprotic solvents (e.g., dichloromethane) to avoid hydrolysis.
  • Purification : Column chromatography or recrystallization from ethanol-diethyl ether mixtures to isolate the iodide salt. Monitor purity via elemental analysis and 1^1H NMR .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm substituent environments, such as ethyl and methyl group integration and splitting patterns .
  • IR spectroscopy : Identify N–H stretching (if present) and C–N vibrations in the 1,200–1,350 cm1^{-1} range .
  • X-ray crystallography : Resolve spatial arrangements of the triethyl-3-methylanilinium cation and iodide counterion. For related compounds, SHELXTL software and absorption corrections were used to refine crystal structures .

Advanced: How does the iodide counterion influence biological activity compared to chloride analogs?

Iodide ions can alter metal-ligand interactions and cellular uptake. In Pt(II) complexes, iodide ligands enhance cytotoxicity in HepG2 cells (IC50_{50} values 2–3× lower than chloride analogs) but suppress AST/ALT enzyme activity, unlike chloride derivatives . Methodological insights:

  • UV-Vis titration : Compare halide-dependent bathochromic shifts in ethanol-DMF solutions to study ligand-metal interactions .
  • Enzyme assays : Use γ-glutamyl transpeptidase (GGT) activity tests with chromogenic substrates (e.g., γ-L-glutamine-p-nitroanilide) to evaluate halide-specific inhibition .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Discrepancies (e.g., iodide complexes showing higher cytotoxicity but lower enzyme modulation than chlorides) arise from experimental variables:

  • Cell line specificity : HepG2 (hepatoma) vs. HeLa (cervical cancer) may respond differently due to metabolic heterogeneity .
  • Assay conditions : Ensure consistent glucose concentrations, as iodide complexes reduce glucose uptake, indirectly affecting LDH and MTT assay results .
  • Control normalization : Use internal standards (e.g., calibration samples for GGT activity at 405 nm) to minimize batch variability .

Basic: What challenges arise in crystallizing this compound, and how are they addressed?

  • Hygroscopicity : The iodide salt may absorb moisture, disrupting crystal lattice formation. Use anhydrous solvents and glovebox conditions .
  • Counterion mobility : The bulky triethyl-3-methylanilinium cation can lead to disordered iodide positions. Slow evaporation from acetonitrile or THF improves crystal quality .

Advanced: How to design cytotoxicity experiments evaluating this compound’s anticancer potential?

  • Cell viability assays : Perform MTT tests on HepG2 cells, comparing dose-response curves (0.1–100 µM) against cisplatin controls. Note that iodide complexes may reduce MTT-formazan conversion efficiency, requiring adjusted incubation times .
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify early vs. late apoptotic populations .
  • Glucose dependency : Assess cytotoxicity in high- vs. low-glucose media to isolate metabolic interference effects .

Basic: What storage conditions are recommended to maintain compound stability?

  • Temperature : Store at 0–6°C in amber vials to prevent thermal decomposition and iodide oxidation .
  • Desiccation : Use vacuum-sealed containers with silica gel to mitigate hygroscopic degradation .

Advanced: How to study DNA interaction mechanisms using spectroscopic methods?

  • UV-Vis spectroscopy : Monitor hyperchromic shifts at 260 nm upon DNA addition to detect intercalation or groove binding .
  • Fluorescence quenching : Use ethidium bromide displacement assays with ctDNA to calculate binding constants (KbK_b) .
  • Circular dichroism : Analyze changes in DNA helicity (e.g., B-to-Z transitions) induced by cation-π interactions with the aromatic anilinium group .

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